molecular formula C16H16N2O B7558912 3-(2,3-Dihydroindol-1-ylmethyl)benzamide

3-(2,3-Dihydroindol-1-ylmethyl)benzamide

Cat. No.: B7558912
M. Wt: 252.31 g/mol
InChI Key: GLFZQLDCANFUKE-UHFFFAOYSA-N
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Description

3-(2,3-Dihydroindol-1-ylmethyl)benzamide is a benzamide derivative featuring a 2,3-dihydroindole moiety linked to the benzamide core via a methylene bridge.

Properties

IUPAC Name

3-(2,3-dihydroindol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-16(19)14-6-3-4-12(10-14)11-18-9-8-13-5-1-2-7-15(13)18/h1-7,10H,8-9,11H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFZQLDCANFUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC(=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2,3-Dihydroindol-1-ylmethyl)benzamide with structurally related benzamide derivatives, focusing on substituents, physicochemical properties, and biological activities.

Structural Features and Substituent Effects
Compound Name Key Substituents/Modifications Structural Impact Reference
This compound Dihydroindole linked via methylene to benzamide Enhances rigidity and potential π-π stacking with aromatic residues in targets.
Metindamide (3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide) Chloro, sulfonamide, 2-methyl-dihydroindole Sulfonamide improves solubility; chloro enhances electrophilicity and binding.
Indapamide (3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide) Same as Metindamide Clinically used as a diuretic; substituents optimize renal targeting.
N-{2-(2,3-Dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl}-3-(trifluoromethyl)benzamide Trifluoromethyl, dimethylaminophenyl ethyl chain Trifluoromethyl increases lipophilicity; dimethylamino enhances basicity.
DF3 Ligand (N-[2-(3-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide) Benzodioxin, sulfanyl, trifluoromethyl Benzodioxin and sulfanyl groups improve metabolic stability and target affinity.

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl, chloro, sulfonamide) enhance binding to hydrophobic pockets and improve metabolic stability.
  • Dihydroindole modifications (e.g., 2-methyl substitution in Indapamide) fine-tune steric effects and receptor selectivity.
  • Extended linkers (e.g., ethyl chains in DF3 ligand) allow for better spatial alignment with target binding sites .
Physicochemical Properties
  • Lipophilicity : The trifluoromethyl group in DF3 ligand increases logP, favoring blood-brain barrier penetration, whereas sulfonamide groups (Metindamide/Indapamide) enhance water solubility .
  • Melting Points : Compounds with rigid substituents (e.g., benzodioxin in DF3) exhibit higher melting points (>200°C), suggesting crystalline stability. In contrast, flexible derivatives like this compound may have lower melting points .

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